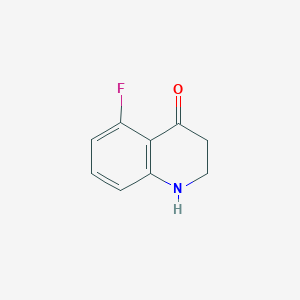
5-fluoro-2,3-dihydro-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2,3-dihydro-1H-quinolin-4-one is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
The synthesis of 5-fluoro-2,3-dihydro-1H-quinolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another method involves the use of Lewis acids such as FeCl3 as catalysts in toluene at elevated temperatures . These methods allow for the preparation of functionalized quinoline derivatives with good functional group tolerance and atom-economical fashion.
化学反応の分析
5-fluoro-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
科学的研究の応用
5-fluoro-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives exhibit antimicrobial, antimalarial, and anticancer activities
Industry: It finds applications in the synthesis of dyes, catalysts, and materials.
作用機序
The mechanism of action of 5-fluoro-2,3-dihydro-1H-quinolin-4-one involves its interaction with various molecular targets. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological pathways. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with other molecular targets, contributing to its broad spectrum of biological activities.
類似化合物との比較
5-fluoro-2,3-dihydro-1H-quinolin-4-one can be compared with other similar compounds such as:
生物活性
5-Fluoro-2,3-dihydro-1H-quinolin-4-one is a fluorinated quinoline derivative recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Quinoline derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Antimalarial : Demonstrated potential in combating malaria.
- Anticancer : Exhibits cytotoxic effects on cancer cell lines.
These properties make it a valuable candidate for further pharmacological development.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways essential for cell survival and proliferation.
- Cellular Effects : It may influence cellular functions by altering cell signaling pathways, gene expression, and metabolic processes.
- Binding Interactions : Molecular interactions with biomolecules are hypothesized to be a significant factor in its mechanism of action. These interactions may involve competitive inhibition at enzyme active sites or allosteric modulation.
Anticancer Activity
A study evaluated the anticancer properties of various quinoline derivatives, including this compound, against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis .
Antimicrobial Properties
Research has shown that this compound possesses antibacterial activity against multiple pathogens. Comparative studies revealed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 1: Antimalarial Activity
In a preclinical trial, derivatives of this compound were tested for antimalarial efficacy. The compound demonstrated effective inhibition of Plasmodium falciparum growth in vitro, suggesting its potential as an antimalarial agent. Further investigations are ongoing to evaluate its efficacy in vivo and to understand the underlying mechanisms .
Case Study 2: Enzyme Inhibition
A recent study focused on the enzyme inhibitory properties of this compound. The compound was shown to inhibit specific kinases involved in cancer cell signaling pathways. This inhibition led to reduced proliferation rates in cancer cell lines, supporting its role as a potential therapeutic agent in oncology .
Table 1: Biological Activities of this compound
特性
IUPAC Name |
5-fluoro-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFOZDHLEGOSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













